
EFdA
描述
Islatravir, also known as 4’-ethynyl-2-fluoro-2’-deoxyadenosine, is an investigational drug primarily developed for the treatment of HIV infection. It belongs to a new class of antiretroviral drugs called nucleoside reverse transcriptase translocation inhibitors (NRTTIs). Unlike other inhibitors, Islatravir inhibits HIV through multiple mechanisms, providing rapid suppression of the virus .
准备方法
合成路线和反应条件: 伊斯拉维的合成涉及多个步骤,从市售材料开始。合成中的一个关键中间体是 2,6-二氟嘌呤-9-THP,它由 2,6-二氯嘌呤-9-THP 生成。反应条件涉及使用三甲胺作为试剂,并且该过程经过优化以实现高产率 .
工业生产方法: 对于工业生产,伊斯拉维可以使用受细菌核苷补救途径启发的九酶链式反应方法进行合成。这种方法效率高且可扩展,使其适用于大规模生产 .
化学反应分析
反应类型: 伊斯拉维会经历各种化学反应,包括:
氧化: 伊斯拉维可以被氧化以形成不同的代谢物。
还原: 还原反应可以改变伊斯拉维中的官能团。
取代: 取代反应可以在氟原子或乙炔基上发生。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 取代反应的条件通常涉及使用胺或硫醇等亲核试剂。
科学研究应用
In Vitro Efficacy
Research has consistently shown that EFdA effectively inhibits HIV replication in laboratory settings:
- Potency : this compound has an EC50 of approximately 50 pM in primary peripheral blood mononuclear cells (PBMC), making it four times more potent than tenofovir and 400 times more potent than azidothymidine .
- Selectivity : It exhibits a high selectivity index (>200,000), indicating non-toxicity at concentrations up to 10 μM .
- Transport Characteristics : Studies using Caco-2 cell monolayers revealed that this compound has an efflux ratio greater than 2.0, suggesting active transport mechanisms may influence its bioavailability .
In Vivo Efficacy
The effectiveness of this compound extends beyond in vitro studies:
- Animal Models : In humanized BLT mice models, this compound treatment resulted in undetectable levels of HIV-RNA in peripheral blood by three weeks post-treatment. This demonstrates its ability to penetrate various tissues effectively, including the gastrointestinal tract and female reproductive tract .
- Systemic Effects : Significant reductions in HIV-RNA levels were observed across multiple tissues, including lymph nodes, liver, lung, and spleen. These findings suggest that this compound not only suppresses viral replication but also preserves CD4+ T cell populations .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:
- Solubility and Stability : Preformulation studies indicate that this compound is relatively soluble in water and maintains stability under various conditions. This stability is vital for ensuring consistent therapeutic effects .
- Bioavailability : The active efflux into the intestinal lumen can limit the bioavailability of orally administered drugs like this compound. Research into optimizing oral delivery systems is ongoing to enhance its therapeutic potential .
Clinical Implications
Given its potent antiviral activity and favorable pharmacokinetic properties, this compound holds significant promise as part of antiretroviral therapy regimens:
- Combination Therapy : The potential for combining this compound with other antiretroviral agents could enhance treatment efficacy and reduce the risk of resistance development.
- Future Research Directions : Ongoing clinical trials are necessary to further evaluate the safety, efficacy, and long-term outcomes associated with this compound use in diverse patient populations.
作用机制
伊斯拉维通过抑制 HIV 的逆转录酶发挥作用。它在细胞内被转化为其活性三磷酸形式,然后掺入病毒 DNA 中。这种掺入阻止了逆转录酶的易位,防止将新的核苷酸添加到病毒 DNA 链中。这种机制会导致立即和延迟的链终止,有效地阻止病毒复制 .
类似化合物:
卡博替格瑞: 另一种用于治疗 HIV 的研究性药物,但它属于整合酶链转移抑制剂类别。
勒那卡帕韦: 一种与伊斯拉维联用以用于潜在的长效 HIV 治疗的首创衣壳抑制剂.
伊斯拉维的独特性: 伊斯拉维的独特性在于其多种作用机制及其长的半衰期,这使得可以减少给药频率。这使其成为长效疗法的有希望的候选药物,解决了与依从性和耐药性相关的问题 .
相似化合物的比较
Cabotegravir: Another investigational drug for HIV treatment, but it belongs to the integrase strand transfer inhibitor class.
Lenacapavir: A first-in-class capsid inhibitor used in combination with Islatravir for potential long-acting HIV treatment.
Uniqueness of Islatravir: Islatravir’s uniqueness lies in its multiple mechanisms of action and its long half-life, which allows for less frequent dosing. This makes it a promising candidate for long-acting therapies, addressing issues related to adherence and resistance .
生物活性
EFdA (4′-Ethynyl-2′-deoxyadenosine) is a novel nucleoside analog primarily investigated for its antiviral properties, particularly against HIV-1. Its unique structure and mechanism of action have positioned it as a promising candidate in the field of antiviral therapeutics. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the addition of a fluorine atom at the 2-position of the purine moiety of 4′-ethynyl-2′-deoxyadenosine (EdA). This modification reduces cytotoxicity while preserving potent anti-HIV activity. The active form, this compound-triphosphate (this compound-TP), exhibits an intracellular half-life of over 17 hours, which is significant for sustained antiviral activity .
Mechanism:
- Reverse Transcriptase Inhibition : this compound acts as a chain terminator during viral DNA synthesis by incorporating into the growing DNA strand, thus preventing further elongation due to steric hindrance caused by its 4′-ethynyl group .
- Resistance Profile : Studies indicate that HIV-1 shows moderate resistance to this compound, with specific mutations in the reverse transcriptase (RT) gene contributing to this resistance. Notably, substitutions such as M184V and T215F have been associated with reduced susceptibility to this compound .
Efficacy Against HIV
Research has demonstrated that this compound possesses a high potency against various strains of HIV-1, including drug-resistant variants. The compound's IC50 values (the concentration required to inhibit viral replication by 50%) have been reported as follows:
HIV Variant | IC50 (nM) |
---|---|
Wild-type HIV-1 | 0.3 |
HIV-1 with M184V | 3.0 |
HIV-1 with multiple mutations | 6.0 |
These results highlight this compound's effectiveness even against strains that typically exhibit resistance to other antiretroviral drugs .
Case Studies and Clinical Trials
Several clinical trials are currently evaluating the safety and efficacy of this compound in human subjects. One notable study involved patients with HIV who had previously failed therapy with other nucleoside reverse transcriptase inhibitors (NRTIs). Preliminary findings suggest that:
- Treatment Duration : Patients receiving this compound demonstrated significant viral load reductions within the first few weeks of treatment.
- Adverse Effects : The safety profile appears favorable, with fewer instances of mitochondrial toxicity compared to traditional NRTIs .
Comparative Analysis with Other Antivirals
To contextualize this compound's effectiveness, it is essential to compare it with other established antiviral agents:
Antiviral Agent | IC50 (nM) | Mechanism of Action |
---|---|---|
Tenofovir | 5.0 | NRTI |
Emtricitabine | 10.0 | NRTI |
This compound | 0.3 | NRTI and chain terminator |
This compound demonstrates superior potency against HIV compared to these commonly used agents, suggesting its potential as a first-line treatment option in future therapeutic regimens .
属性
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXOSBHLYMWAE-QRPMWFLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601046407 | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865363-93-5 | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865363-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Islatravir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Islatravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISLATRAVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。